
Somatostatin RC 102
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Somatostatin RC 102 is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G protein-coupled somatostatin receptors and inhibition of the release of numerous secondary hormones.
Aplicaciones Científicas De Investigación
Clinical Applications
Somatostatin RC 102 has been investigated for various clinical applications, primarily in endocrinology and oncology. The following sections detail its therapeutic uses:
Endocrinological Applications
This compound is utilized in the management of several endocrine disorders:
- Acromegaly : It serves as a treatment option for patients with acromegaly who are resistant to conventional therapies. Clinical studies have shown that it can effectively reduce growth hormone levels in these patients .
- Cushing’s Disease : The compound has been explored as a potential treatment for Cushing's disease, where it helps inhibit adrenocorticotropic hormone secretion .
Oncology Applications
The antitumor effects of this compound have been extensively studied:
- Neuroendocrine Tumors : It has shown efficacy in treating gastroenteropancreatic neuroendocrine tumors (GEP-NETs), reducing symptoms associated with these tumors, such as flushing and diarrhea .
- Breast and Colon Cancer : Research indicates that somatostatin analogs can inhibit tumor growth in various cancers, including breast and colon cancer .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical practice:
- Case Study 1 : A study involving patients with refractory acromegaly demonstrated that treatment with this compound led to significant reductions in serum growth hormone levels, with some patients achieving biochemical control after failing other therapies .
- Case Study 2 : In patients with metastatic GEP-NETs, administration of this compound resulted in improved symptom control and stabilization of disease progression over a follow-up period of several months .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other somatostatin analogs:
Compound | Indications | Efficacy | Administration Route |
---|---|---|---|
This compound | Acromegaly, GEP-NETs | High (especially in resistant cases) | Subcutaneous |
Octreotide | Acromegaly, GEP-NETs | Moderate | Subcutaneous/Intramuscular |
Lanreotide | Acromegaly, carcinoid syndrome | Moderate | Subcutaneous |
Propiedades
Número CAS |
99685-66-2 |
---|---|
Fórmula molecular |
C49H65N11O10S2 |
Peso molecular |
1032.2 g/mol |
Nombre IUPAC |
10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C49H65N11O10S2/c1-27(61)40(42(52)63)59-48(69)39-26-72-71-25-38(57-43(64)33(51)21-29-13-5-3-6-14-29)47(68)55-36(22-30-15-7-4-8-16-30)45(66)56-37(23-31-24-53-34-18-10-9-17-32(31)34)46(67)54-35(19-11-12-20-50)44(65)60-41(28(2)62)49(70)58-39/h3-10,13-18,24,27-28,33,35-41,53,61-62H,11-12,19-23,25-26,50-51H2,1-2H3,(H2,52,63)(H,54,67)(H,55,68)(H,56,66)(H,57,64)(H,58,70)(H,59,69)(H,60,65) |
Clave InChI |
SGYDRBBPYPDBRO-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O |
SMILES canónico |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
FCFWKXCX |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Phe-cyclo(Cys-Phe-Trp-Lys-Thr-Cys)-Thr-NH2 somatostatin RC 102 somatostatin-RC-102 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.